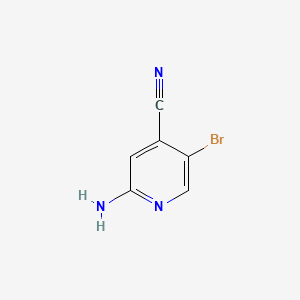

2-Amino-5-bromoisonicotinonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-bromopyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3/c7-5-3-10-6(9)1-4(5)2-8/h1,3H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEMPYBBWDHFMFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1N)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80702671 | |

| Record name | 2-Amino-5-bromopyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80702671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944401-72-3 | |

| Record name | 2-Amino-5-bromopyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80702671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-bromopyridine-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Amino-5-bromoisonicotinonitrile CAS number

An In-depth Technical Guide to 2-Amino-5-bromo-nicotinonitrile

Executive Summary: This technical guide provides a comprehensive overview of 2-Amino-5-bromo-nicotinonitrile, a versatile heterocyclic building block with significant applications in medicinal chemistry and materials science. While the initial inquiry specified the isomer 2-Amino-5-bromoisonicotinonitrile (CAS 944401-72-3), this document focuses on the more extensively documented and utilized isomer, 2-Amino-5-bromo-nicotinonitrile (CAS 709652-82-4), for which a wealth of technical data, including synthetic protocols and application notes, is available. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering detailed information on its chemical properties, synthesis, safety and handling, and its role as a key intermediate in the synthesis of bioactive molecules.

Chemical Identity and Properties

2-Amino-5-bromo-nicotinonitrile, also known as 2-amino-5-bromopyridine-3-carbonitrile, is a substituted pyridine derivative.[1] The presence of an amino group, a bromo substituent, and a nitrile function on the pyridine ring makes it a highly reactive and versatile intermediate for further chemical modifications.

Table 1: Physicochemical Properties of 2-Amino-5-bromo-nicotinonitrile

| Property | Value | Source |

| CAS Number | 709652-82-4 | [1][2] |

| Molecular Formula | C6H4BrN3 | [1][3] |

| Molecular Weight | 198.02 g/mol | [1][2][3] |

| Appearance | Soil yellow to light brown solid | [1][4] |

| Purity | ≥ 98% (HPLC) | [1] |

| Boiling Point (Predicted) | 286.1±40.0 °C | [4] |

| Density (Predicted) | 1.80±0.1 g/cm3 | [4] |

| pKa (Predicted) | 0.84±0.49 | [4] |

| Storage Temperature | 0-8 °C, Keep in dark place, Inert atmosphere | [1][4] |

| InChI Key | UJKZMLZIIIGCMI-UHFFFAOYSA-N | [2][5] |

| SMILES | Nc1ncc(Br)cc1C#N | [2][5] |

Synthesis Protocol

A general and efficient procedure for the synthesis of 2-Amino-5-bromo-nicotinonitrile involves the bromination of 2-amino-3-cyanopyridine.[4]

Experimental Protocol: Synthesis of 2-Amino-5-bromo-nicotinonitrile

-

Reactants:

-

2-Amino-3-cyanopyridine (1.0 eq)

-

Sodium carbonate (1.0 eq)

-

Bromine (1.1 eq)

-

Acetic acid (solvent)

-

-

Procedure:

-

Dissolve 2-amino-3-cyanopyridine (0.56 g, 4.6 mmol) in 10 mL of acetic acid.

-

Add sodium carbonate (1.0 equivalent) to the solution.

-

Slowly add bromine (1.1 equivalents) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 30 minutes.

-

An orange precipitate will form during the reaction.

-

Filter the precipitate to obtain the target compound in quantitative yield.

-

The product can be used in subsequent reactions without further purification.[4]

-

Caption: Synthesis workflow for 2-Amino-5-bromo-nicotinonitrile.

Applications in Research and Development

2-Amino-5-bromo-nicotinonitrile serves as a crucial intermediate in various fields, primarily in the synthesis of pharmaceuticals and agrochemicals.[1] Its trifunctional nature allows for diverse chemical transformations, making it a valuable scaffold in drug discovery.

-

Pharmaceutical Synthesis: This compound is an important intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.[1] The bromine atom can be readily displaced or used in cross-coupling reactions to introduce molecular diversity.

-

Agrochemical Development: It is utilized in the formulation of more effective and environmentally friendly pesticides and herbicides.[1]

-

Material Science: The compound is explored in the development of new polymers with enhanced properties for industrial applications.[1]

-

Organic Synthesis: As a versatile building block, it enables chemists to construct complex molecules with greater efficiency.[1]

Caption: Applications of 2-Amino-5-bromo-nicotinonitrile.

Safety and Handling

2-Amino-5-bromo-nicotinonitrile is classified as a hazardous substance and requires careful handling in a laboratory setting.[2][4][5]

Table 2: Hazard Identification and Safety Precautions

| Category | Information | Source |

| Signal Word | Danger | [2][5] |

| Hazard Statements | H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation) | [2][5] |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | [2][5] |

| Hazard Classifications | Acute Toxicity 3 (Oral), Eye Damage 1, Skin Irritation 2, Specific Target Organ Toxicity - Single Exposure 3 | [2][5] |

| Storage Class | 6.1C - Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects | [2][5] |

| Personal Protective Equipment | Use personal protective equipment as required. Safety glasses, gloves, and a lab coat are recommended. Handle in a well-ventilated area. | [6][7] |

| First Aid Measures | Inhalation: Remove to fresh air. Skin Contact: Wash off immediately with soap and plenty of water. Eye Contact: Rinse cautiously with water for several minutes. Ingestion: Rinse mouth. Call a physician or poison control center immediately. | [6][7] |

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety guide. Always consult the official Safety Data Sheet (SDS) before handling this chemical and adhere to all institutional and regulatory safety protocols.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Amino-5-bromo-nicotinonitrile AldrichCPR 709652-82-4 [sigmaaldrich.com]

- 3. usbio.net [usbio.net]

- 4. 2-AMINO-5-BROMO-NICOTINONITRILE CAS#: 709652-82-4 [m.chemicalbook.com]

- 5. 2-アミノ-5-ブロモ-ニコチノニトリル AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 7. fishersci.com [fishersci.com]

Technical Guide: 2-Amino-5-bromoisonicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

This technical guide provides an in-depth overview of 2-Amino-5-bromoisonicotinonitrile, a key building block in the development of novel therapeutics and other specialized chemical applications.

| Property | Value |

| Molecular Formula | C₆H₄BrN₃ |

| Molecular Weight | 198.02 g/mol |

| CAS Number | 944401-72-3 |

| Appearance | Off-white to pale yellow crystalline powder |

| Solubility | Soluble in DMSO and DMF |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the bromination of 2-aminoisonicotinonitrile. The following protocol is a representative example.

Materials:

-

2-aminoisonicotinonitrile

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Aqueous ammonia (0.1 M)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-aminoisonicotinonitrile (1.0 equivalent) in N,N-Dimethylformamide (DMF). Cool the solution to -18°C using an appropriate cooling bath.

-

Bromination: Slowly add N-Bromosuccinimide (NBS) (1.0 equivalent) to the cooled solution. Maintain the temperature at -18°C and stir the reaction mixture.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. This is typically achieved within 1 hour.[1]

-

Work-up: Once the reaction is complete, evaporate the DMF under reduced pressure. Dissolve the resulting residue in ethyl acetate.

-

Washing: Wash the ethyl acetate solution with 0.1 M aqueous ammonia to remove any unreacted NBS and succinimide byproduct.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and then concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by silica gel column chromatography to yield the final product.

Application in Drug Discovery: A Precursor to Lck Inhibitors

This compound serves as a versatile starting material in medicinal chemistry. Its 2-aminopyridine core is a key pharmacophore for a variety of kinase inhibitors. One notable application is in the synthesis of potent and selective inhibitors of Lymphocyte-specific protein tyrosine kinase (Lck).

Lck is a non-receptor tyrosine kinase of the Src family that plays a critical role in T-cell receptor (TCR) signaling. Dysregulation of Lck activity is implicated in autoimmune diseases and some cancers, making it an attractive therapeutic target. Small molecule inhibitors of Lck can modulate T-cell activation and are being explored for the treatment of these conditions. The 2-aminopyridine moiety can form key hydrogen bond interactions within the ATP-binding pocket of kinases like Lck.

Logical Workflow for Lck Inhibitor Discovery

The following diagram illustrates a typical workflow from a starting material like this compound to the identification of a clinical candidate targeting Lck.

References

In-Depth Technical Guide to the Physical Properties of 2-Amino-5-bromoisonicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Amino-5-bromoisonicotinonitrile, a heterocyclic building block with applications in medicinal chemistry and materials science. The information is presented to support research and development activities, with a focus on clarity, accuracy, and practical application.

Chemical Identity and Structure

This compound is a substituted pyridine derivative. The isonicotinonitrile core indicates that the cyano group is at the 4-position of the pyridine ring. The systematic IUPAC name is 2-amino-5-bromopyridine-4-carbonitrile.

| Identifier | Value |

| IUPAC Name | 2-amino-5-bromopyridine-4-carbonitrile |

| Synonyms | This compound |

| CAS Number | 944401-72-3[1][2][3] |

| Molecular Formula | C₆H₄BrN₃[1] |

| Molecular Weight | 198.02 g/mol [1] |

| Canonical SMILES | C1=C(C(=CN=C1N)Br)C#N |

| InChI Key | WEMPYBBWDHFMFG-UHFFFAOYSA-N |

Tabulated Physical Properties

The following table summarizes the key physical properties of this compound. It is important to note that experimental values for some properties, such as melting and boiling points, are not widely reported in the available literature.

| Property | Value | Source(s) |

| Physical Form | Solid | |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| Purity | ≥ 97% | |

| Storage Conditions | Room temperature, protect from light; Inert atmosphere, 2-8°C; or -20°C[1] | [1] |

Spectral Data

While specific spectral data such as ¹H NMR, ¹³C NMR, and IR spectra are indicated to be available from some commercial suppliers, the detailed spectra or peak lists are not publicly available in the searched literature. Researchers are advised to acquire analytical data upon purchase or consult supplier-provided documentation.

Experimental Protocols

Detailed experimental protocols for the determination of fundamental physical properties are provided below. These are generalized methods applicable to solid organic compounds like this compound.

Melting Point Determination (Capillary Method)

This protocol describes the standard procedure for determining the melting point range of a crystalline solid using a Mel-Temp apparatus or similar device.

Materials:

-

This compound sample (finely powdered)

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp)

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Ensure the this compound sample is completely dry and in a fine powder form. If necessary, gently grind the crystals in a mortar and pestle.

-

Load the capillary tube by tapping the open end into the powdered sample until a small amount of solid enters the tube.

-

Pack the sample into the sealed end of the tube by tapping the bottom of the tube on a hard surface or by dropping it through a long glass tube. The packed sample height should be 2-3 mm.

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is unknown, perform a rapid heating run to determine a rough estimate.

-

For an accurate measurement, use a fresh sample and heat at a medium rate to approximately 20°C below the estimated melting point.

-

Decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first droplet of liquid is observed (the beginning of the melting range).

-

Record the temperature at which the last solid crystal melts (the end of the melting range).

-

The recorded range is the melting point of the sample. For a pure compound, this range is typically narrow (0.5-2°C).

Solubility Determination

This protocol outlines a qualitative method to determine the solubility of this compound in various solvents.

Materials:

-

This compound sample

-

A selection of solvents (e.g., water, ethanol, dimethyl sulfoxide (DMSO), acetone, dichloromethane)

-

Small test tubes

-

Vortex mixer or stirring rod

-

Spatula

Procedure:

-

Place approximately 10-20 mg of the this compound sample into a small, dry test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer or by stirring with a clean glass rod for at least 60 seconds.

-

Observe the mixture.

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record the observations for each solvent tested.

-

For a more quantitative assessment, a gravimetric method can be employed where a saturated solution is prepared, a known volume is evaporated to dryness, and the mass of the residue is measured.

Applications in Synthesis: An Experimental Workflow

This compound serves as a versatile building block in organic synthesis. One notable application is in the construction of substituted pyrazole scaffolds, which are important in medicinal chemistry. The following diagram illustrates a general workflow for the synthesis of a 3,4-disubstituted-5-aminopyrazole starting from a heterocyclic acetonitrile like this compound.

This workflow demonstrates the utility of this compound in generating molecular complexity, leading to the formation of highly substituted pyrazoles that can be further modified for various applications in drug discovery and materials science.[4]

References

An In-depth Technical Guide to the Solubility of 2-Amino-5-bromoisonicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-bromoisonicotinonitrile is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Its physicochemical properties, particularly its solubility, are critical parameters that influence its biological activity, formulation development, and overall suitability as a potential therapeutic agent. This technical guide provides a comprehensive overview of the methodologies for determining the solubility of this compound. While a comprehensive search of publicly available literature did not yield specific quantitative solubility data for this compound, this guide details the standardized experimental protocols that can be employed to generate such data.

Quantitative Solubility Data

A thorough search of scientific databases and chemical literature did not reveal any specific quantitative solubility data for this compound. Researchers are encouraged to use the experimental protocols detailed below to determine the solubility of this compound in relevant solvents and buffer systems. The generation of such data is a crucial step in the preclinical development of any compound.

Experimental Protocols for Solubility Determination

The solubility of an organic compound like this compound can be determined through several established methods. The choice of method often depends on the required accuracy, throughput, and the stage of research. The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[1][2] For higher throughput screening, kinetic solubility assays are often employed.[3][4][5][6]

Thermodynamic Solubility Determination: The Shake-Flask Method

This method measures the equilibrium solubility of a compound, which is the concentration of a saturated solution when excess solid is present and the system is at equilibrium.[7]

Principle: An excess amount of the solid compound is agitated in a specific solvent or buffer system for a prolonged period until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined analytically.

Materials and Equipment:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, DMSO, phosphate-buffered saline pH 7.4)

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of solid this compound to a vial. The exact amount should be enough to ensure a saturated solution with undissolved solid remaining at the end of the experiment.

-

Add a known volume of the desired solvent or buffer to the vial.

-

Seal the vial and place it in an orbital shaker or rotator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. This is typically 24 to 72 hours.[1] A kinetic study can be performed to determine the exact time required to reach equilibrium.[8]

-

After the incubation period, visually inspect the sample to ensure that excess solid is still present.

-

Allow the suspension to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved solid particles.

-

Dilute the filtered solution with the appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted solution using a validated HPLC-UV or UV-Vis spectrophotometry method against a standard curve of known concentrations.

-

Calculate the solubility of the compound in the chosen solvent, typically expressed in µg/mL, mg/L, or molarity.

Kinetic Solubility Determination: Turbidimetric Method

This high-throughput method is often used in early drug discovery to rank compounds based on their solubility.[4][6] It measures the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock.[3][5]

Principle: A concentrated solution of the compound in an organic solvent (typically DMSO) is serially diluted into an aqueous buffer. The concentration at which the compound precipitates is detected by measuring the turbidity of the solution using a nephelometer or a UV-Vis plate reader.[6]

Materials and Equipment:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

96-well or 384-well microplates

-

Automated liquid handler (optional, for high throughput)

-

Microplate nephelometer or a plate reader capable of measuring absorbance at a non-absorbing wavelength (e.g., 620 nm)[5]

Procedure:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

In a microplate, perform serial dilutions of the DMSO stock solution with the aqueous buffer.

-

Allow the plate to incubate for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Measure the turbidity of each well using a nephelometer, which detects scattered light from precipitated particles.[6] Alternatively, measure the absorbance at a wavelength where the compound does not absorb to detect light scattering.

-

The kinetic solubility is defined as the concentration at which a significant increase in turbidity or absorbance is observed, indicating precipitation.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the thermodynamic solubility of this compound.

Caption: Workflow for Thermodynamic Solubility Determination.

References

- 1. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 2. lup.lub.lu.se [lup.lub.lu.se]

- 3. Aqueous Solubility Assay - Enamine [enamine.net]

- 4. sygnaturediscovery.com [sygnaturediscovery.com]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. bmglabtech.com [bmglabtech.com]

- 7. pharmatutor.org [pharmatutor.org]

- 8. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Experimental Data for 2-Amino-5-bromoisonicotinonitrile: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the available spectroscopic data and experimental protocols for the compound 2-Amino-5-bromoisonicotinonitrile. Despite extensive searches of scientific literature and chemical databases, detailed, experimentally-derived quantitative spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and specific experimental protocols for its synthesis and analysis are not publicly available at this time.

Commercial suppliers confirm the existence and basic properties of this compound, as summarized in Table 1. However, these suppliers do not provide detailed analytical data.

Physicochemical Properties

| Property | Value |

| CAS Number | 944401-72-3 |

| Molecular Formula | C₆H₄BrN₃ |

| Molecular Weight | 198.02 g/mol |

Spectroscopic Data Analysis: A Predictive Approach

In the absence of direct experimental data, a predictive analysis based on the structure of this compound and spectroscopic data from analogous compounds can provide an estimation of the expected spectral features.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the amino group protons. The pyridine ring contains two protons in different chemical environments.

-

Aromatic Protons: Two singlets are anticipated in the aromatic region (typically δ 7.0-9.0 ppm). The proton at the 6-position, being adjacent to the nitrogen and bromine, is expected to be the most deshielded. The proton at the 3-position will also appear in this region.

-

Amino Protons (-NH₂): A broad singlet corresponding to the two protons of the amino group is expected, likely in the range of δ 5.0-7.0 ppm. The chemical shift of these protons can be highly variable and is dependent on solvent, concentration, and temperature.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule.

-

Aromatic Carbons: The chemical shifts of the four carbons in the pyridine ring will be influenced by the attached functional groups. The carbon bearing the cyano group (-CN) and the carbon attached to the bromine atom are expected to have characteristic chemical shifts.

-

Cyano Carbon (-CN): The nitrile carbon typically appears in the range of δ 115-125 ppm.

-

Carbon attached to Amino Group: The carbon atom bonded to the amino group is expected to be significantly shielded.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will provide information about the functional groups present in the molecule.

-

N-H Stretching: The amino group should exhibit one or two sharp to moderately broad bands in the region of 3300-3500 cm⁻¹, characteristic of N-H stretching vibrations.

-

C≡N Stretching: A sharp, strong absorption band corresponding to the nitrile group is expected in the range of 2210-2260 cm⁻¹.

-

C=C and C=N Stretching: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

-

C-Br Stretching: The carbon-bromine bond will show a stretching vibration in the fingerprint region, typically between 500 and 700 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion Peak (M⁺): The mass spectrum should display a prominent molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

-

Fragmentation: Fragmentation may involve the loss of the bromine atom, the cyano group, or other small molecules.

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of this compound are not available in the searched literature. However, a general synthetic approach for similar aminonicotinonitrile derivatives often involves the reaction of a corresponding dihalopyridine with an ammonia source, followed by cyanation.

The acquisition of spectroscopic data would follow standard laboratory procedures:

-

NMR Spectroscopy: Spectra would be recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃.

-

IR Spectroscopy: The spectrum would typically be obtained using a Fourier Transform Infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or a thin film.

-

Mass Spectrometry: Mass spectra can be obtained using various ionization techniques, such as electron ionization (EI) or electrospray ionization (ESI).

Signaling Pathways and Experimental Workflows

Currently, there is no publicly available information linking this compound to any specific biological signaling pathways or established experimental workflows. Research on the biological activity of this compound would be required to elucidate any such roles.

A hypothetical experimental workflow to screen for biological activity could be designed as follows:

Caption: Hypothetical workflow for biological screening.

This generalized workflow outlines the necessary steps from compound synthesis and characterization to biological screening and data analysis to identify potential therapeutic applications.

An In-depth Technical Guide to the ¹H NMR Chemical Shifts of 2-Amino-5-bromoisonicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the ¹H NMR chemical shifts of 2-Amino-5-bromoisonicotinonitrile. Due to the limited availability of public domain spectral data for this specific compound, this document provides a comprehensive overview of expected chemical shifts based on the analysis of structurally related analogs. It includes a detailed, generalized experimental protocol for acquiring high-quality ¹H NMR spectra for this class of compounds and presents comparative data from similar molecules to aid in spectral interpretation. This guide is intended to serve as a valuable resource for researchers in synthetic chemistry and drug development.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science.[1][2] The precise characterization of its molecular structure is fundamental for its application and further development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is a powerful analytical technique for elucidating the structure of organic molecules in solution.

This guide focuses on the ¹H NMR chemical shifts of this compound. While specific, publicly available, and fully assigned ¹H NMR data for this compound is not readily found in the literature, we can predict the expected spectral features with high confidence by examining the data of closely related compounds.

Predicted ¹H NMR Data for this compound

Based on the structure of this compound, the ¹H NMR spectrum is expected to show signals for three distinct types of protons: two aromatic protons on the pyridine ring and the protons of the amino group. The electron-withdrawing effects of the nitrile (-CN) and bromine (-Br) substituents, along with the electron-donating nature of the amino (-NH₂) group, will influence the chemical shifts of the aromatic protons.[3]

The aromatic protons, H-3 and H-6, are expected to appear as distinct signals in the downfield region of the spectrum, typical for aromatic compounds. The amino group protons are expected to appear as a broad singlet, and its chemical shift can be highly dependent on the solvent, concentration, and temperature.[4]

Comparative ¹H NMR Data of Related Compounds

To provide a practical reference, the ¹H NMR data for structurally similar compounds are presented below. These data offer valuable insights into the expected chemical shifts for this compound.

| Compound | Structure | Solvent | Chemical Shifts (δ, ppm), Multiplicity, Assignment | Reference |

| 2-Aminopyridine |  | CDCl₃ | 8.05 (d, H-6), 7.38 (t, H-4), 6.61 (d, H-5), 6.47 (t, H-3), 4.63 (br s, NH₂) | [5][6] |

| 2-Amino-5-bromonicotinamide |  | DMSO-d₆ | 8.14 (dd, 2H), 8.04 (s, 1H), 7.46 (s, 1H), 7.37 (s, 2H) | [7] |

| 2-Amino-5-nitropyridine |  | - | Data not fully specified in search results | [8] |

Note: The assignments for 2-Amino-5-bromonicotinamide in the reference are presented as found and may require further interpretation for precise proton mapping.

Experimental Protocol for ¹H NMR Spectroscopy

This section provides a detailed methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

4.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for this type of compound. DMSO-d₆ is particularly useful for observing exchangeable protons like those of the amino group.[4]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the sample height in the tube is adequate for the spectrometer's detector (typically around 4-5 cm).

4.2. NMR Spectrometer Setup and Data Acquisition

The following is a general procedure for a modern NMR spectrometer (e.g., 400 MHz or higher).

-

Instrument Preparation: Ensure the spectrometer is properly tuned and the magnetic field is locked onto the deuterium signal of the solvent.

-

Sample Insertion: Insert the NMR tube into the spectrometer.

-

Shimming: Perform automatic or manual shimming of the magnetic field to optimize its homogeneity across the sample, which is crucial for obtaining sharp spectral lines.

-

Acquisition Parameters: Set the appropriate acquisition parameters for a standard ¹H NMR experiment. Key parameters include:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: A range sufficient to cover all expected proton signals (e.g., -2 to 12 ppm).

-

Number of Scans (NS): Typically 16 to 64 scans for a sample of this concentration to achieve a good signal-to-noise ratio.

-

Relaxation Delay (D1): A delay of 1-5 seconds between scans to allow for full relaxation of the protons.

-

Acquisition Time (AQ): The time for which the signal is detected, typically 2-4 seconds.

-

-

Data Acquisition: Start the acquisition process.

4.3. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into a frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integration: Integrate the area under each signal to determine the relative number of protons each signal represents.

-

Peak Picking: Identify the precise chemical shift of each peak in the spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the acquisition and analysis of NMR data.

Caption: A generalized workflow for NMR sample preparation, data acquisition, and spectral processing.

Conclusion

While a definitive, fully assigned ¹H NMR spectrum for this compound is not publicly available, this guide provides a robust framework for its prediction, acquisition, and interpretation. By leveraging data from analogous structures and adhering to the detailed experimental protocol, researchers can confidently characterize this compound and similar derivatives. The provided workflow visualization further clarifies the logical steps involved in a typical NMR analysis. Future publications detailing the synthesis and characterization of this compound will be a valuable addition to the scientific literature.

References

- 1. 709652-82-4 Cas No. | 2-Amino-5-bromo-nicotinonitrile | Matrix Scientific [matrixscientific.com]

- 2. theclinivex.com [theclinivex.com]

- 3. researchgate.net [researchgate.net]

- 4. Proton NMR Table [www2.chemistry.msu.edu]

- 5. 2-Aminopyridine(504-29-0) 1H NMR spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. 2-AMINO-5-BROMONICOTINAMIDE synthesis - chemicalbook [chemicalbook.com]

- 8. 2-Amino-5-nitropyridine(4214-76-0) 1H NMR spectrum [chemicalbook.com]

In-Depth Technical Guide: 13C NMR Spectral Analysis of 2-Amino-5-bromoisonicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2-Amino-5-bromoisonicotinonitrile. Due to the absence of experimentally acquired and published spectra in publicly available literature, this guide utilizes high-quality predicted data to serve as a reference for researchers working with this compound. The information herein is intended to support structural elucidation, purity assessment, and further research in drug development and materials science.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for this compound have been calculated using advanced computational algorithms. These predictions are based on extensive databases of known chemical shifts and substituent effects, providing a reliable estimation of the spectral features of the molecule.

The following table summarizes the predicted chemical shifts for each carbon atom in this compound. The carbon atoms are numbered according to the IUPAC nomenclature as depicted in the molecular structure diagram below.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 | 158.5 |

| C3 | 143.2 |

| C4 | 118.9 |

| C5 | 109.8 |

| C6 | 145.7 |

| CN | 116.3 |

Disclaimer: The data presented in this table is based on computational predictions and should be used as a reference. Experimental verification is recommended for confirmation.

Molecular Structure and Carbon Numbering

The following diagram illustrates the chemical structure of this compound with the carbon atoms numbered for reference in the ¹³C NMR data table.

General Experimental Protocol for ¹³C NMR Spectroscopy

The following provides a detailed methodology for acquiring a ¹³C NMR spectrum of a solid organic compound like this compound.

3.1. Sample Preparation

-

Dissolution: Accurately weigh approximately 10-25 mg of the this compound sample.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices include Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated Acetone (Acetone-d₆). The choice of solvent can slightly influence the chemical shifts.

-

Transfer: Dissolve the sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube.

-

Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

3.2. NMR Spectrometer Setup

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Tuning and Matching: Tune and match the probe to the ¹³C frequency.

-

Locking: Lock the spectrometer on the deuterium signal of the solvent.

-

Shimming: Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3.3. Data Acquisition

-

Experiment Type: Select a standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on a Bruker instrument).

-

Acquisition Parameters:

-

Spectral Width (SW): Set a spectral width that encompasses the expected range of carbon chemical shifts (typically 0-200 ppm).

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. A typical range is 128 to 1024 scans, depending on the sample concentration.

-

Relaxation Delay (D1): Set a relaxation delay of 1-2 seconds to allow for adequate relaxation of the carbon nuclei between pulses.

-

Pulse Angle: Use a 30-45 degree pulse angle to optimize signal intensity for a given experiment time.

-

-

Execution: Start the acquisition.

3.4. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase Correction: Manually or automatically correct the phase of the spectrum to obtain a flat baseline and positive, absorptive peaks.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the entire spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).

-

Peak Picking: Identify and label the chemical shifts of all observed peaks.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the ¹³C NMR spectral analysis of a novel or uncharacterized compound.

This guide provides a foundational understanding of the ¹³C NMR spectral characteristics of this compound based on predicted data and outlines the standard experimental procedures for its empirical determination. Researchers are encouraged to use this information as a starting point for their analytical work.

2-Amino-5-bromoisonicotinonitrile IR spectroscopy absorption peaks

An In-Depth Technical Guide to the Infrared Spectroscopy of 2-Amino-5-bromoisonicotinonitrile

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy absorption characteristics of this compound, a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes foundational spectroscopic principles with practical, field-proven insights to guide researchers in the structural verification and quality control of this compound. We will deconstruct the molecule's functional groups—nitrile, primary amine, and bromo-aromatic ring—to predict and interpret its IR spectrum. This guide includes a detailed experimental protocol for acquiring high-quality Fourier Transform Infrared (FTIR) spectra using Attenuated Total Reflectance (ATR) and a summary of expected absorption peaks, grounded in authoritative spectroscopic data.

The Principle of IR Spectroscopy in Structural Elucidation

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of a molecule.[1][2] When a molecule is exposed to infrared radiation, its covalent bonds absorb energy at specific frequencies that correspond to their natural vibrational frequencies (stretching, bending, scissoring, rocking).[1][3] The frequency of absorption is determined by the bond strength, the mass of the bonded atoms, and the bond's chemical environment. Triple bonds are stronger and vibrate at higher frequencies than double bonds, which in turn are higher than single bonds.[2]

Because different functional groups contain distinct types of bonds, they produce a unique set of absorption bands in the IR spectrum. This allows the IR spectrum to serve as a molecular "fingerprint," making it an indispensable tool for identifying functional groups and confirming the structure of a synthesized compound like this compound.[2][3]

Molecular Structure and Predicted IR Absorption Profile

The structure of this compound incorporates several key functional groups on a pyridine ring. A thorough analysis requires predicting the characteristic absorptions for each component.

The Nitrile Group (C≡N)

The cyano or nitrile group possesses a carbon-nitrogen triple bond. This bond is strong and highly polar, resulting in a sharp and intense absorption peak.

-

C≡N Stretch: For aromatic nitriles, this peak is typically observed in the range of 2240-2220 cm⁻¹.[4] The conjugation with the aromatic pyridine ring slightly weakens the C≡N bond, lowering its vibrational frequency compared to saturated nitriles (which appear at 2260-2240 cm⁻¹).[4][5] Its distinct position and intensity make it one of the most easily identifiable peaks in the spectrum.[4][6]

The Primary Amino Group (-NH₂)

The primary amine attached to the aromatic ring gives rise to several characteristic vibrations.

-

N-H Stretching: Primary amines exhibit two distinct stretching bands in the 3550-3300 cm⁻¹ region.[7][8] These correspond to the asymmetric and symmetric stretching modes of the two N-H bonds. In aminopyridines, these bands are typically observed around 3440 cm⁻¹ and 3300 cm⁻¹, respectively. The presence of two peaks in this region is a definitive marker for a primary amine (-NH₂).

-

N-H Scissoring (Bending): A moderate to strong absorption resulting from the in-plane bending or "scissoring" of the H-N-H angle occurs in the 1650-1580 cm⁻¹ region. This peak can sometimes overlap with the aromatic ring C=C stretching vibrations.

The Substituted Pyridine Ring

The pyridine ring, as an aromatic heterocycle, has a complex vibrational profile.

-

Aromatic C-H Stretching: The stretching of C-H bonds on the aromatic ring gives rise to weak to moderate peaks just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[1][9][10]

-

Aromatic C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic ring produce a series of sharp, moderate-intensity peaks in the 1600-1450 cm⁻¹ region.[9][11] These are often complex and highly characteristic of the specific substitution pattern.

-

C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region are due to the out-of-plane bending of the ring C-H bonds.[10][11] The exact position of these bands can provide information about the substitution pattern on the ring.

The Carbon-Bromine Bond (C-Br)

-

C-Br Stretching: The stretching vibration of the carbon-bromine bond occurs at low frequencies due to the high mass of the bromine atom. This peak is expected to appear in the 650-550 cm⁻¹ range.[12] Absorptions in this region of the spectrum, known as the fingerprint region, can be difficult to assign definitively as they often overlap with other vibrational modes.[2]

Summary of Predicted IR Absorption Peaks

The following table summarizes the expected key absorption peaks for this compound, providing a clear reference for spectral interpretation.

| Wavenumber (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity | Notes |

| ~3440 and ~3300 | -NH₂ (Amino) Asymmetric & Symmetric Stretch | Medium, Sharp | The presence of two distinct peaks is characteristic of a primary amine. |

| ~3050 | Aromatic C-H Stretch | Weak to Medium | Confirms the presence of C-H bonds on the pyridine ring.[9][10] |

| ~2230 | -C≡N (Nitrile) Stretch | Strong, Sharp | Diagnostic for a conjugated nitrile group.[4][5] |

| ~1620 | -NH₂ (Amino) Scissoring (Bending) | Medium to Strong | May overlap with aromatic ring stretches. |

| 1600 - 1450 | Aromatic C=C and C=N Ring Stretches | Medium, Sharp (multiple bands) | Characteristic "fingerprints" of the substituted pyridine ring.[9][11] |

| 900 - 675 | Aromatic C-H Out-of-Plane Bending | Strong | Position is indicative of the ring's substitution pattern. |

| 650 - 550 | C-Br (Bromo) Stretch | Medium to Strong | Located in the low-frequency fingerprint region.[12] |

Experimental Protocol: ATR-FTIR Spectroscopy

This protocol describes a self-validating system for obtaining a high-quality IR spectrum of a solid sample like this compound using an Attenuated Total Reflectance (ATR) accessory. ATR is chosen for its minimal sample preparation, reproducibility, and ease of use.

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

ATR Accessory with a diamond or germanium crystal

Methodology:

-

Instrument Preparation: Ensure the spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines. Purge the optical bench with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

ATR Crystal Cleaning: Clean the surface of the ATR crystal meticulously. Use a solvent-moistened swab (e.g., with isopropanol or acetone) followed by a dry swab. Causality Note: A clean crystal is paramount for a pure sample spectrum. Any residue will contribute unwanted peaks.

-

Background Spectrum Acquisition: With the clean, empty ATR crystal in place, collect a background spectrum. This typically involves 16-32 scans at a resolution of 4 cm⁻¹. Trustworthiness Note: This critical step computationally subtracts the absorbance of the ATR crystal and the ambient atmosphere, ensuring the final spectrum is solely that of the sample.

-

Sample Application: Place a small amount (1-5 mg) of the solid this compound powder onto the center of the ATR crystal.

-

Pressure Application: Use the ATR's pressure clamp to apply firm, consistent pressure to the sample. Causality Note: Good contact between the sample and the crystal is essential for achieving a strong, high-quality signal, as the IR beam only penetrates a few microns into the sample.

-

Sample Spectrum Acquisition: Collect the sample spectrum using the same parameters (number of scans, resolution) as the background scan.

-

Data Processing: The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Apply a baseline correction if necessary to account for any scattering effects.

-

Post-Analysis Cleaning: Thoroughly clean the sample from the ATR crystal using the method described in Step 2 to prepare for the next measurement.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow from sample preparation to final data interpretation in the FTIR analysis of this compound.

Sources

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

- 2. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 3. Introduction to IR Spectra [webspectra.chem.ucla.edu]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. fiveable.me [fiveable.me]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

- 8. eng.uc.edu [eng.uc.edu]

- 9. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. spectroscopyonline.com [spectroscopyonline.com]

Mass Spectrometry Fragmentation of 2-Amino-5-bromoisonicotinonitrile: A Mechanistic and Methodological Guide

An In-Depth Technical Guide

Abstract

This technical guide provides an in-depth analysis of the predicted mass spectrometric fragmentation pattern of 2-amino-5-bromoisonicotinonitrile (C₆H₄BrN₃, Molecular Weight: 198.02 g/mol ).[1][2][3] As a key building block in medicinal and agrochemical research, understanding its behavior under mass spectrometric analysis is critical for reaction monitoring, purity assessment, and structural confirmation.[1] This document delineates the probable fragmentation pathways under both high-energy Electron Ionization (EI) and soft-ionization Electrospray Ionization (ESI) conditions. We will explore the causal factors driving bond cleavages, present detailed analytical protocols for data acquisition, and provide visual diagrams of the fragmentation cascades. The insights are tailored for researchers, mass spectrometrists, and drug development professionals requiring a robust understanding of this molecule's gas-phase ion chemistry.

Introduction: The Analytical Significance of this compound

This compound is a substituted pyridine derivative featuring three key functional groups that dictate its chemical reactivity and its fragmentation behavior: an amino group, a bromo group, and a nitrile group. The energetic instability of molecular ions formed during mass spectrometry leads to their dissociation into smaller, characteristic fragments.[4][5] Analyzing these fragmentation patterns provides invaluable structural information.

A primary characteristic of any bromine-containing compound is the presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[6] This results in a distinctive "M+" and "M+2" isotopic pattern for the molecular ion and any bromine-containing fragments, which serves as an immediate diagnostic tool.[6][7] This guide will dissect the fragmentation logic, moving from the initial ionization event to the formation of stable daughter ions.

Predicted Fragmentation under Electron Ionization (EI-MS)

Electron Ionization (EI) is a high-energy technique that typically induces extensive fragmentation, providing a detailed "fingerprint" of a molecule.[4][5] The process begins by bombarding the molecule with high-energy electrons, ejecting an electron to form a radical cation (M•+).[5][8] For this compound, the molecular ion will appear as a doublet at m/z 197 and 199.

The fragmentation of the M•+ ion is driven by the stability of the resulting fragments and the relative strengths of the chemical bonds. The pyridine ring provides a stable aromatic core, while the functional groups offer specific cleavage points.

Key Predicted EI Fragmentation Pathways:

-

Loss of Bromine Radical: The C-Br bond is often labile in aromatic halides. Cleavage of this bond results in the loss of a bromine radical (•Br), a highly characteristic fragmentation for brominated aromatic compounds.[7] This would produce a prominent cation at m/z 118.

-

Loss of HCN: A common fragmentation pathway for aromatic nitriles involves the elimination of a neutral hydrogen cyanide (HCN) molecule.[9] This can occur from the molecular ion or subsequent fragments. Loss of HCN from the [M-Br]⁺ fragment would yield an ion at m/z 91.

-

Cleavage of the Pyridine Ring: Following initial fragmentations, the remaining pyridine ring structure can undergo further cleavage, often leading to smaller, stable ions. For instance, the ion at m/z 78, corresponding to a pyridyl cation, is a common fragment in the mass spectra of pyridine derivatives.[7]

Visualizing the EI Fragmentation Cascade

The logical flow of these fragmentation events can be visualized as a pathway, starting from the molecular ion.

Caption: Predicted EI fragmentation pathway for this compound.

Summary of Predicted EI Fragments

| Predicted Ion Structure | m/z (Mass-to-Charge Ratio) | Proposed Neutral Loss | Notes |

| [C₆H₄⁷⁹BrN₃]•+ / [C₆H₄⁸¹BrN₃]•+ | 197 / 199 | - | Molecular ion (M•+), showing the characteristic 1:1 bromine isotope pattern.[6] |

| [C₆H₄N₃]⁺ | 118 | •Br | Loss of a bromine radical, a common pathway for aryl halides.[7] |

| [C₅H₄N₂]•+ | 92 | BrCN | Loss of cyanogen bromide. |

| [C₅H₃N₂]⁺ | 91 | HCN from m/z 118 | Loss of hydrogen cyanide from the [M-Br]⁺ fragment. |

| [C₅H₂N]⁺ | 64 | HCN from m/z 91 | Subsequent loss of another HCN molecule. |

Predicted Fragmentation under Electrospray Ionization (ESI-MS/MS)

Electrospray ionization is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[10][11] It is ideal for confirming molecular weight and for subsequent tandem mass spectrometry (MS/MS) experiments, where the protonated precursor ion is selectively fragmented via collision-induced dissociation (CID). For this compound, the [M+H]⁺ ion would be observed at m/z 198/200.

The fragmentation of the protonated molecule is often directed by the site of protonation. The basic nitrogen atoms of the pyridine ring and the amino group are the most likely sites. Fragmentation pathways for protonated molecules frequently involve the loss of small, stable neutral molecules.[12]

Key Predicted ESI-MS/MS Fragmentation Pathways:

-

Loss of Ammonia (NH₃): If protonation occurs on the amino group, a common fragmentation pathway for primary amines is the loss of a neutral ammonia molecule. This would result in a fragment ion at m/z 181/183.

-

Loss of HBr: Elimination of hydrogen bromide from the protonated molecular ion is another plausible pathway, which would yield a fragment at m/z 117.

-

Loss of HCN: Similar to EI, the loss of neutral HCN is expected. From the [M+H]⁺ ion, this would produce a fragment at m/z 171/173.

Visualizing the ESI-MS/MS Fragmentation Cascade

This diagram illustrates the fragmentation of the protonated parent molecule.

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

Summary of Predicted ESI-MS/MS Fragments

| Predicted Ion Structure | m/z (Mass-to-Charge Ratio) | Proposed Neutral Loss | Notes |

| [C₆H₅⁷⁹BrN₃]⁺ / [C₆H₅⁸¹BrN₃]⁺ | 198 / 200 | - | Protonated molecule ([M+H]⁺), showing the bromine isotope pattern. |

| [C₆H₂⁷⁹BrN₂]⁺ / [C₆H₂⁸¹BrN₂]⁺ | 181 / 183 | NH₃ | Loss of neutral ammonia, common for protonated primary amines. |

| [C₅H₄⁷⁹BrN₂]⁺ / [C₅H₄⁸¹BrN₂]⁺ | 171 / 173 | HCN | Loss of hydrogen cyanide. |

| [C₆H₄N₃]⁺ | 117 | HBr | Elimination of hydrogen bromide. |

Experimental Protocols

To validate the predicted fragmentation patterns, the following protocols provide a self-validating framework for acquiring high-quality mass spectra.

Protocol 1: Electron Ionization Mass Spectrometry (EI-MS)

Objective: To generate a detailed fragmentation pattern for structural elucidation.

Methodology:

-

Sample Preparation:

-

Dissolve ~1 mg of this compound in 1 mL of a volatile solvent (e.g., methanol or dichloromethane) to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a final concentration of approximately 1-10 µg/mL.[7]

-

-

Instrumentation (Direct Infusion or GC-MS):

-

Utilize a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe.

-

GC-MS Method:

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min.

-

Transfer Line Temperature: 280 °C.

-

-

MS Parameters:

-

Ion Source: Electron Ionization (EI).

-

Ion Source Temperature: 230 °C.

-

Electron Energy: 70 eV.

-

Scan Range: m/z 40-300.

-

Solvent Delay: 2-3 minutes (for GC-MS).

-

-

-

Data Analysis:

-

Identify the molecular ion peaks (m/z 197/199).

-

Correlate major fragment ions with the predicted neutral losses and structures.

-

Analyze the isotopic pattern for all bromine-containing fragments.

-

Protocol 2: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

Objective: To confirm molecular weight and study controlled fragmentation pathways.

Methodology:

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution in methanol.

-

Dilute the stock solution to 1-5 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[13]

-

-

Instrumentation (LC-MS or Direct Infusion):

-

Utilize a Liquid Chromatograph-Mass Spectrometer (LC-MS) or a syringe pump for direct infusion.

-

Direct Infusion: Infuse the sample solution at a flow rate of 5-10 µL/min.

-

MS Parameters (Positive Ion Mode):

-

-

Data Acquisition:

-

Full Scan (MS1): Acquire a full scan spectrum from m/z 100-300 to identify the protonated molecule [M+H]⁺ at m/z 198/200.

-

Product Ion Scan (MS/MS):

-

Select the [M+H]⁺ ion at m/z 198 as the precursor ion for fragmentation.

-

Apply varying levels of collision energy (e.g., 10-40 eV) with an inert collision gas (e.g., argon or nitrogen) to generate a product ion spectrum.

-

-

-

Data Analysis:

-

Confirm the mass of the protonated molecule.

-

Identify the major fragment ions in the MS/MS spectrum and compare them to the predicted pathways (loss of NH₃, HBr, HCN).

-

Conclusion

The mass spectrometric fragmentation of this compound is predictably governed by the interplay of its aromatic core and functional groups. Under EI conditions, fragmentation is expected to be extensive, initiated by the loss of a bromine radical, followed by eliminations of HCN and ring cleavage. Under softer ESI conditions, analysis of the protonated molecule via MS/MS will likely reveal fragmentation pathways dominated by the loss of small neutral molecules such as ammonia, hydrogen bromide, and hydrogen cyanide. The presence of the bromine isotopic doublet serves as a constant and invaluable validation point throughout the analysis. The experimental protocols provided herein offer a robust starting point for researchers to obtain high-quality, reproducible data for this compound, enabling confident structural verification in complex research and development settings.

References

- Benchchem. (n.d.). Unraveling Mass Spectral Fragmentation: A Comparative Guide to 3-Bromopyridine and its Deuterated Analog.

- ChemicalBook. (n.d.). 2-Amino-5-bromopyridine(1072-97-5) MS spectrum.

- Sigma-Aldrich. (n.d.). 2-Amino-5-bromo-nicotinonitrile.

- Chem-Impex. (n.d.). 2-Amino-5-bromo-nicotinonitrile.

- Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry.

- PubChem. (n.d.). 2-Amino-5-bromopyridine.

- United States Biological. (n.d.). This compound CAS: 944401-72-3.

- Matrix Scientific. (n.d.). 2-Amino-5-bromo-nicotinonitrile.

- ResearchGate. (n.d.). Fragmentation pathway involving the nitrile form.

- Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.

- ChemicalBook. (n.d.). 2-AMINO-5-BROMO-NICOTINONITRILE | 709652-82-4.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- Wikipedia. (n.d.). Fragmentation (mass spectrometry).

- Macedonian Pharmaceutical Bulletin. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI.

- ChemicalBook. (n.d.). 2-Amino-5-bromopyridine(1072-97-5) 1H NMR spectrum.

- Analytical Chemistry. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds.

- PubMed. (2014). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers.

- Chemistry LibreTexts. (2020). 16.10: Fragmentation Patterns in Mass Spectra.

- Sigma-Aldrich. (n.d.). 2-Amino-5-bromopyridine 97%.

- ChemScene. (n.d.). 2-Amino-5-bromopyridine.

- Journal of Chemical Education. (1972). Fragmentation mechanisms in mass spectrometry.

- Chemguide. (n.d.). mass spectra - fragmentation patterns.

- NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.

- YouTube. (2015). Mass Spectrometry Fragmentation Part 1.

- ResearchGate. (n.d.). Fragmentation reactions using electrospray ionization mass spectrometry.

- NIH. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems.

- University of Arizona. (n.d.). Mass Spectrometry: Fragmentation.

- NIH. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. usbio.net [usbio.net]

- 3. 709652-82-4 Cas No. | 2-Amino-5-bromo-nicotinonitrile | Matrix Scientific [matrixscientific.com]

- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. researchgate.net [researchgate.net]

- 10. mjcce.org.mk [mjcce.org.mk]

- 11. researchgate.net [researchgate.net]

- 12. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Building Block: A Technical Guide to 2-Amino-5-bromoisonicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Amino-5-bromoisonicotinonitrile is a highly functionalized pyridine derivative that has emerged as a crucial building block in synthetic and medicinal chemistry. Its unique arrangement of amino, bromo, and cyano groups on a pyridine core provides a versatile platform for the construction of complex molecular architectures, particularly in the realm of drug discovery. This technical guide provides an in-depth overview of its synthesis, key reactions, and applications, with a focus on its role in the development of kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value |

| Molecular Formula | C₆H₄BrN₃ |

| Molecular Weight | 198.02 g/mol |

| Appearance | Solid |

| CAS Number | 944401-72-3 |

Synthesis of this compound

While a specific, detailed, and publicly available experimental protocol for the direct synthesis of this compound is not readily found in the searched literature, its synthesis can be inferred from standard organic chemistry principles and protocols for analogous compounds. A plausible synthetic route would involve the bromination of 2-aminoisonicotinonitrile.

Conceptual Synthetic Workflow:

The Versatile Reactivity of the Bromine Atom in 2-Amino-5-bromoisonicotinonitrile: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Amino-5-bromoisonicotinonitrile in Medicinal Chemistry

This compound is a highly functionalized pyridine derivative that has emerged as a valuable building block in the synthesis of biologically active molecules.[1] Its strategic importance lies in the orthogonal reactivity of its substituent groups: the nucleophilic amino group, the electrophilic cyano group, and the versatile bromine atom. This guide focuses on the reactivity of the bromine atom, a key handle for molecular elaboration through a variety of modern cross-coupling reactions. Understanding the nuances of the C-Br bond's reactivity is paramount for its effective utilization in the rapid generation of compound libraries for drug discovery programs.[1][2]

The pyridine core, a common motif in pharmaceuticals, is often challenging to functionalize due to the electron-deficient nature of the ring system.[3][4] The presence of both an electron-donating amino group and an electron-withdrawing cyano group on the this compound scaffold creates a unique electronic environment that significantly influences the reactivity of the bromine atom at the 5-position.[3][5][6] This guide will provide a comprehensive overview of the key transformations involving this bromine atom, offering both mechanistic insights and practical, field-proven protocols.

Electronic Landscape of the Pyridine Ring: A Modulator of Reactivity

The reactivity of the bromine atom in this compound is intrinsically linked to the electronic properties of the pyridine ring. The interplay between the electron-donating amino group at the 2-position and the electron-withdrawing cyano group at the 4-position (relative to the nitrogen) dictates the susceptibility of the C5-Br bond to various synthetic transformations.[4][7]

The amino group, a strong electron-donating group, increases the electron density of the ring, which can, in some cases, hinder oxidative addition in palladium-catalyzed reactions. Conversely, the cyano group, a potent electron-withdrawing group, decreases the electron density, making the ring more susceptible to nucleophilic attack and potentially facilitating oxidative addition at the C-Br bond.[8][9] This electronic push-pull effect creates a finely balanced system that can be exploited for selective chemical modifications.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules and are central to the functionalization of this compound.[10] The bromine atom at the 5-position serves as an excellent electrophilic partner in these transformations.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.[11][12][13][14] In the context of this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 5-position.

Causality Behind Experimental Choices: The choice of catalyst, ligand, and base is critical for a successful Suzuki-Miyaura coupling.[15] The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[16] Therefore, the use of bulky, electron-rich phosphine ligands is often necessary to promote the desired reductive elimination step and prevent catalyst deactivation.[17] The base plays a crucial role in the transmetalation step, and its strength and solubility must be carefully considered to ensure efficient reaction.[13]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

-

Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).[16]

-

Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

-

Reaction Execution: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography to afford the desired 2-amino-5-phenylisonicotinonitrile.[16]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines

| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | >95 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 92 |

| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 90 | 88 |

Note: Yields are representative and may vary based on the specific substrate and reaction conditions.

Caption: Workflow for Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a diverse array of arylamines.[17][18][19][20][21] This reaction allows for the introduction of primary and secondary amines at the 5-position of this compound.

Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination is highly dependent on the ligand choice.[19] Bulky, electron-rich phosphine ligands are essential to facilitate the reductive elimination of the C-N bond.[17] The base is critical for the deprotonation of the amine, and a strong, non-nucleophilic base such as sodium tert-butoxide is commonly employed.[19]

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

-

Reaction Setup: In a glovebox, to a sealable reaction tube, add this compound (1.0 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.01 mmol), and XPhos (0.02 mmol).

-

Reagent Addition: Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol).

-

Reaction Execution: Seal the tube and heat the reaction mixture to 100 °C.

-

Monitoring: Monitor the reaction by LC-MS.

-

Work-up: After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

-

Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 94 |

| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Dioxane | 110 | 85 |

| 3 | Benzylamine | Pd(OAc)₂ (2) | BrettPhos (4) | Cs₂CO₃ | t-BuOH | 90 | 90 |

Note: Yields are representative and may vary based on the specific substrate and reaction conditions.

Caption: Workflow for Buchwald-Hartwig Amination.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a powerful means of installing alkynyl groups, which are versatile functional handles for further transformations.[22][23][24][25][26] This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.

Causality Behind Experimental Choices: The Sonogashira coupling is typically carried out under mild conditions.[26] The choice of the palladium catalyst and ligand is important, with Pd(PPh₃)₄ often being effective. The copper(I) salt, typically CuI, is crucial for the catalytic cycle. A base, such as an amine, is required to deprotonate the terminal alkyne.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

-

Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol), and CuI (0.06 mmol).

-

Reagent Addition: Add anhydrous triethylamine (10 mL) and phenylacetylene (1.5 mmol).

-

Reaction Execution: Stir the mixture at room temperature under an argon atmosphere.

-

Monitoring: Monitor the reaction by TLC.

-

Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with aqueous ammonium chloride solution and brine.

-